3-(3-Bromophenyl)oxetan-3-OL

描述

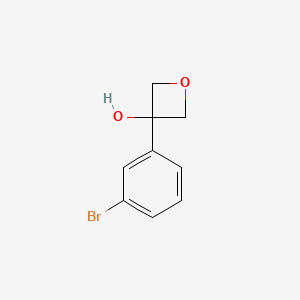

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-bromophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFCZNOBTKPTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309417 | |

| Record name | 3-(3-Bromophenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-98-9 | |

| Record name | 3-(3-Bromophenyl)-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)-3-oxetanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity of 3 3 Bromophenyl Oxetan 3 Ol

Oxetane (B1205548) Ring-Opening Reactions

The relief of ring strain is a primary driving force for the reactions of oxetanes. For 3,3-disubstituted oxetanes like 3-(3-bromophenyl)oxetan-3-ol, these reactions are typically facilitated by activation, as the molecule is otherwise relatively stable. nih.govbeilstein-journals.org

Direct nucleophilic attack on the oxetane ring of 3,3-disubstituted systems by external nucleophiles is generally challenging due to steric hindrance. nih.gov Such reactions typically proceed via an SN2 mechanism, which favors attack at the less substituted carbon atom of the oxetane ring. In the case of this compound, both methylene (B1212753) carbons (C2 and C4) are sterically accessible, but the molecule shows considerable stability towards external nucleophiles under neutral or basic conditions. Ring-opening reactions involving nucleophiles are more commonly observed in intramolecular processes where the nucleophile is tethered to the oxetane-containing molecule, or under acidic conditions where the reaction mechanism is altered. nih.govacs.org

Under acidic conditions, 3-aryloxetan-3-ols become highly susceptible to ring-opening. nih.gov The reaction is initiated by the protonation of the tertiary hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C3 position, which is resonance-stabilized by the adjacent bromophenyl group. This carbocationic intermediate is a key pivot point for subsequent reactions.

In the presence of a suitable nucleophile, such as an alcohol or a diol, the process can proceed as a tandem reaction. First, the carbocation is trapped by the nucleophile. This is followed by a subsequent acid-catalyzed intramolecular ring-opening of the protonated oxetane ether intermediate, leading to the formation of larger heterocyclic structures. For instance, the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols yields 1,4-dioxanes. nih.gov The proposed mechanism involves the formation of the C3 carbocation, reaction with the diol to form an oxetane ether, which then undergoes intramolecular ring-opening to form the final product. nih.gov

The strained C-O bonds of oxetanes can also be cleaved through radical-mediated pathways, offering an alternative to ionic ring-opening reactions. magtech.com.cn These processes can be initiated by photoredox catalysis or through the use of transition metal complexes that can engage in single-electron transfer. For example, titanocene-catalyzed radical ring-opening of oxetanes has been reported to generate γ-titanoxy radicals, which can participate in further synthetic transformations. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the generation of a radical at the C3 position, followed by β-scission of one of the C-O bonds to open the ring. This generates a distonic radical intermediate that can be trapped or undergo further rearrangement, providing access to highly functionalized acyclic molecules. magtech.com.cnnih.gov

Density Functional Theory (DFT) calculations have provided significant insights into the mechanisms and energetics of oxetane ring-opening. beilstein-journals.orgrsc.org Computational studies on the acid-catalyzed ring-opening polymerization of oxetane show that the initial activation step, the protonation of the oxetane oxygen, has a very low activation energy. rsc.org For 3-aryloxetan-3-ols, DFT calculations support a mechanism where the formation of the tertiary carbocation at C3 is the key step. These studies help to rationalize the regioselectivity of nucleophilic attack and the feasibility of different reaction pathways by modeling the transition state energies. For instance, calculations can confirm that the pathway involving the tertiary carbocation is energetically more favorable than a direct SN2 attack on the ring carbons. beilstein-journals.org

Ring Expansion Transformations of Oxetanes

The strain within the oxetane ring can be harnessed to drive ring expansion reactions, transforming the four-membered heterocycle into larger ring systems like dihydrofurans. researchgate.netwikipedia.org A notable example is the dual palladium- and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols. In this transformation, a Heck arylation is followed by an acid-catalyzed transposition of the allylic hydroxyl group and subsequent ring opening of the oxetane. researchgate.net This process effectively expands the four-membered ring into a five-membered 2,5-dihydrofuran (B41785) ring. While this specific example requires a vinyl group at C3, it demonstrates a powerful strategy for leveraging the reactivity of the 3-hydroxyoxetane scaffold for the synthesis of larger heterocycles.

Reactions Involving the Tertiary Hydroxyl Group at C3

A significant aspect of the reactivity of this compound is the ability to perform reactions at the tertiary hydroxyl group while keeping the oxetane ring intact. This chemoselectivity is crucial for its use as a synthetic building block.

One of the most effective methods for this transformation is the lithium-catalyzed thiol alkylation. d-nb.infonih.gov In this reaction, a mild and inexpensive lithium catalyst, such as lithium triflate (LiOTf), is used to activate the C-OH bond. This activation facilitates an SN1-type reaction, proceeding through the same stabilized tertiary carbocation intermediate discussed in the acid-catalyzed ring-opening. However, under carefully controlled, non-acidic conditions, the carbocation is selectively trapped by a thiol nucleophile, leading to the formation of a 3-sulfanyl-oxetane without competing ring-opening. beilstein-journals.orgd-nb.infonih.gov This method is effective for a range of aryl and alkyl thiols.

Other reactions at the tertiary alcohol include deoxygenation or conversion to other functional groups. For example, under specific conditions, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently substituted or eliminated, although care must be taken to avoid conditions that promote ring cleavage. libretexts.orglibretexts.orgmsu.edu

| Entry | Aryl Group (Ar) | Thiol Nucleophile | Product | Yield (%) |

| 1 | 4-MeO-Ph | 4-Me-PhSH | 3-(4-methoxyphenyl)-3-((p-tolyl)thio)oxetane | 95 |

| 2 | Ph | 4-Me-PhSH | 3-phenyl-3-((p-tolyl)thio)oxetane | 88 |

| 3 | 4-F-Ph | 4-Me-PhSH | 3-(4-fluorophenyl)-3-((p-tolyl)thio)oxetane | 87 |

| 4 | 3-Br-Ph | 4-Me-PhSH | 3-(3-bromophenyl)-3-((p-tolyl)thio)oxetane | 83 |

| 5 | 4-MeO-Ph | Benzyl (B1604629) mercaptan | 3-((benzyl)thio)-3-(4-methoxyphenyl)oxetane | 81 |

| 6 | 4-MeO-Ph | Thiophenol | 3-(4-methoxyphenyl)-3-((phenyl)thio)oxetane | 78 |

Table 1: Selected examples from the lithium-catalyzed thiol alkylation of various 3-aryloxetan-3-ols, demonstrating the chemoselective reaction at the C3-hydroxyl group without ring-opening. Data sourced from Bull, J. A., et al. d-nb.infonih.gov

Reactivity of the Bromine Substituent for Further Cross-Coupling and Derivatization

The bromine atom attached to the phenyl ring of this compound serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity is crucial for the synthesis of more complex molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the aryl bromide facilitates oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several key transformations. This section details the utility of the bromine substituent in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a foundation for its extensive derivatization.

The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the order I > Br ~ OTf > Cl > F. The carbon-bromine bond in this compound offers a good balance of reactivity and stability, making it an ideal substrate for a range of coupling partners under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The bromine substituent of this compound can be readily coupled with various aryl or vinyl boronic acids or their corresponding esters to generate biaryl or styrenyl structures, respectively.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromotoluene | Phenyl trimethoxysilane | [Pd(allyl)Cl]₂ | N-mepip | TBAF | THF | Microwave | >95 |

| 2 | Bromobenzene | Phenyl triethoxysilane | Pd/C | None | TBAF | GVL | 130 | 94 |

| 3 | 3-Methoxyphenylbromide | Phenyl triethoxysilane | 10% Pd/C | Tris(4-fluorophenyl)phosphine | TBAF·3H₂O | Toluene (B28343)/H₂O | 120 | 90 |

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides analogous to this compound, illustrating typical catalyst systems, bases, and solvents employed in such transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in medicinal chemistry and materials science. This reaction couples aryl halides with primary or secondary amines in the presence of a palladium catalyst and a strong base. The bromine atom of this compound can be substituted with a wide array of amines, leading to the synthesis of diverse aniline (B41778) derivatives.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 1 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | Biarylphosphine | NaOt-Bu | Toluene |

| 2 | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ | Ferrocenyl Phosphine | LiHMDS | Dioxane |

| 3 | Aryl Bromide | Ammonia Equivalent | PdCl₂(P(o-Tolyl)₃)₂ | - | K₂CO₃ | THF |

This table outlines typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides. The specific conditions for this compound would require experimental optimization but are expected to fall within these parameters.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction typically employs a dual catalytic system of palladium and copper(I) salts. The bromine substituent on this compound can be coupled with various alkynes to produce substituted arylalkyne derivatives, which are valuable intermediates in organic synthesis.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide by activating the terminal alkyne with a base. Copper-free Sonogashira protocols have also been developed.

Table 3: Common Catalytic Systems for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| 1 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | NEt₃ | THF |

| 2 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF |

| 3 | Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / Ligand | None (Copper-free) | Cs₂CO₃ | Dioxane |

This table summarizes common conditions for Sonogashira coupling reactions. The derivatization of this compound via this method would likely utilize similar catalytic systems.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Elucidation of Molecular Structure Using High-Resolution Spectroscopic Techniques

The precise structural determination of 3-(3-Bromophenyl)oxetan-3-ol relies on a combination of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the connectivity of atoms and their chemical environments, while High-Resolution Mass Spectrometry (HRMS) serves to confirm the elemental composition with high accuracy.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information.

In the ¹H NMR spectrum, the four methylene (B1212753) protons of the oxetane (B1205548) ring are expected to appear as distinct signals due to their diastereotopic nature. Typically, these protons resonate as a set of multiplets or doublets in the range of 4.5 to 5.0 ppm. mdpi.comresearchgate.net The hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The aromatic protons of the 3-bromophenyl group would produce a complex multiplet pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The quaternary carbon atom at the 3-position of the oxetane ring, bonded to both the aryl group and the hydroxyl group, would appear at a characteristic downfield shift. The two methylene carbons of the oxetane ring (C2 and C4) would also have distinct chemical shifts. The six carbons of the bromophenyl ring would show signals in the aromatic region, with the carbon atom directly bonded to the bromine atom exhibiting a chemical shift influenced by the halogen's electronegativity and isotopic effects.

Table 4.1: Representative NMR Data for a Structurally Similar Compound: 3-(4-(benzyloxy)phenyl)oxetan-3-ol mdpi.com

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Signal |

| 2.92 | br, 1H |

| 4.86–4.91 | m, 4H |

| 5.09 | s, 2H |

| 7.00–7.02 | d, 2H, J = 8.0 Hz |

| 7.33–7.35 | d, 2H, J = 8.0 Hz |

| 7.38–7.45 | m, 4H |

| 7.47–7.49 | d, 2H, J = 8.0 Hz |

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₉H₉BrO₂), HRMS would verify the molecular weight of 229.0706 g/mol . cymitquimica.com

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in mass spectrometry can also offer structural clues. For 3-substituted oxetanes, a common fragmentation pathway involves the loss of formaldehyde (B43269) (CH₂O), which has a mass of 30 Da. mdpi.com This would result in a significant fragment ion in the spectrum, further supporting the proposed structure.

Conformational Analysis and Dynamics of Oxetane Rings

Contrary to a planar representation, the four-membered oxetane ring is not flat. It adopts a puckered conformation to alleviate the considerable ring strain (approximately 106 kJ·mol⁻¹) and torsional strain arising from eclipsing interactions. acs.orgbeilstein-journals.org The degree of this puckering is influenced by the nature and position of substituents on the ring. acs.orgillinois.edu

X-ray crystallography and computational studies have shown that the parent oxetane molecule has a slight puckering angle. beilstein-journals.org The introduction of substituents, particularly at the 3-position, can significantly increase this puckering. acs.orgillinois.eduutexas.edu For a 3,3-disubstituted oxetane like the title compound, the bulky 3-bromophenyl group and the hydroxyl group would lead to a more pronounced puckered conformation. illinois.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful theoretical tools used to model the electronic structure of molecules and predict their reactivity. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information on reaction mechanisms, energetics, and the distribution of electrons within the molecule, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a widely used computational method for studying the reaction mechanisms and energetics of organic molecules due to its balance of accuracy and computational cost. rsc.orgrsc.org For this compound, DFT calculations can be employed to explore potential reaction pathways, such as ring-opening reactions catalyzed by acids or Lewis acids. nih.gov

By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates. rsc.org The calculated activation energies provide a quantitative measure of the kinetic feasibility of a reaction pathway. For instance, DFT studies on the ring-opening polymerization of oxetane have elucidated the mechanism, showing that the reaction proceeds through the attack of an oxygen atom from one oxetane molecule on a carbon atom of a protonated oxetane cation, with a very low activation energy for the initial step. rsc.org Similar studies could predict the susceptibility of this compound to various chemical transformations and help in designing synthetic routes.

Table 4.2: Common Applications of DFT in Oxetane Chemistry

| Application | Information Obtained | Relevance |

| Geometry Optimization | Minimum energy structure, bond lengths, bond angles | Provides the most stable 3D conformation of the molecule. |

| Frequency Analysis | Vibrational frequencies, zero-point energy, confirmation of stationary points (minima or transition states) | Confirms that an optimized structure is a true minimum and characterizes transition states. rsc.org |

| Transition State Search | Structure and energy of the transition state | Determines the activation energy (energy barrier) of a reaction. rsc.org |

| Intrinsic Reaction Coordinate (IRC) | The reaction path connecting reactants, transition state, and products | Confirms that a found transition state correctly connects the desired reactants and products. rsc.org |

| Molecular Orbital Analysis | HOMO/LUMO energies, electron density distribution | Predicts sites of electrophilic and nucleophilic attack, understanding electronic properties. |

Ab initio (from first principles) methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, generally offer higher accuracy than DFT, albeit at a greater computational expense.

In the study of oxetanes, ab initio methods are often used to validate the results obtained from DFT calculations and to investigate complex electronic phenomena, such as excited states involved in photochemical reactions. rsc.org For example, the ring-opening polymerization mechanism of oxetane has been investigated using both DFT (B3LYP) and ab initio (MP2) methods to ensure the reliability of the computational results. rsc.orgrsc.org These high-level calculations can provide a more accurate description of reaction barriers and the electronic structure of transition states, leading to a deeper and more reliable understanding of the reaction mechanism.

By applying these sophisticated computational tools to this compound, researchers can predict its chemical behavior, rationalize experimental observations, and guide the design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations for Molecular Recognition

Molecular Dynamics (MD) simulations are a powerful computational methodology used to understand the physical movement of atoms and molecules over time. In the context of medicinal chemistry and drug discovery, MD simulations provide invaluable, atomistic-level insights into the molecular recognition events between a small molecule, such as this compound, and its potential biological targets, like proteins or enzymes. These simulations can elucidate the binding modes, conformational changes, and the thermodynamic profile of the interaction, which are critical for rational drug design.

The application of MD simulations to study this compound would involve placing the molecule in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) along with its target macromolecule. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over a period, often ranging from nanoseconds to microseconds. This allows for the observation of how the ligand explores the binding site, establishes interactions, and the resulting dynamic behavior of the complex.

Key insights that can be gained from MD simulations of this compound interacting with a hypothetical target protein include:

Binding Affinity and Energetics: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, offering a quantitative measure of the ligand's affinity for the target.

Interaction Fingerprinting: MD simulations can identify the specific amino acid residues in the binding pocket that form stable interactions with the ligand. For this compound, this would detail the hydrogen bonds formed by the hydroxyl group of the oxetane ring, as well as potential halogen bonds or hydrophobic interactions involving the bromophenyl moiety.

Conformational Dynamics: These simulations can reveal how the binding of this compound may induce conformational changes in the target protein, which can be crucial for its biological function. It also shows the conformational preferences of the ligand within the binding site.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein can be explicitly studied, providing a more accurate representation of the binding event.

To illustrate the kind of detailed findings that would be generated from such a study, the following table presents hypothetical data from a simulated interaction between this compound and a generic kinase binding pocket.

| Simulation Parameter | Finding | Implication for Molecular Recognition |

| Binding Free Energy (ΔG_bind) | -9.8 kcal/mol | Indicates a strong and stable binding of the compound to the active site. |

| Key Interacting Residues | ASP 145, LYS 72, PHE 80 | Highlights the specific amino acids crucial for anchoring the ligand. |

| Dominant Interaction Types | Hydrogen bond with ASP 145; Halogen bond with the backbone carbonyl of PHE 80; Hydrophobic interactions with LYS 72. | Elucidates the nature of the chemical forces driving the recognition process. |

| Ligand RMSD | 1.2 Å | Suggests the ligand maintains a stable conformation within the binding pocket after an initial equilibration period. |

| Protein RMSF (Binding Site) | Fluctuation reduced by 0.5 Å upon binding | Indicates that the binding of the compound stabilizes the conformation of the active site. |

Note: The data presented in this table is representative and for illustrative purposes only. It is intended to demonstrate the type of results obtained from MD simulations and does not represent empirically validated data for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Modulation of Physicochemical and Biological Properties by Oxetane (B1205548) Incorporation

A primary challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for proper formulation and distribution. The incorporation of the polar oxetane ring is a well-established tactic to increase aqueous solubility and decrease lipophilicity. researchgate.netacs.orgenamine.net When an oxetane is used to replace a non-polar group, such as a gem-dimethyl group, it can lead to a substantial improvement in solubility. researchgate.net

This effect is attributed to the ether oxygen of the oxetane ring, which can act as a hydrogen bond acceptor, improving interactions with water. u-tokyo.ac.jp The reduction in lipophilicity (measured as logP or logD) can help mitigate issues related to poor absorption, high plasma protein binding, and off-target toxicity that are often associated with highly lipophilic compounds. acs.orgu-tokyo.ac.jp For example, replacing a tert-butyl group with a 3-substituted oxetane in an anaplastic lymphoma kinase (ALK) inhibitor led to a dramatic increase in aqueous solubility from 24 μM to over 2200 μM. acs.org

The table below illustrates the typical impact of replacing a gem-dimethyl group with an oxetane moiety on lipophilicity and solubility, based on general findings in medicinal chemistry.

| Compound Motif | Illustrative Structure | Typical cLogP Change | Typical Aqueous Solubility Change |

|---|---|---|---|

| Parent (R-H) | Molecule-H | Baseline | Baseline |

| gem-Dimethyl Analog | Molecule-C(CH₃)₂-R' | Increase (More Lipophilic) | Decrease |

| Oxetane Analog | Molecule-[Oxetane]-R' | Decrease (Less Lipophilic) | Increase |

Metabolic instability is a major cause of drug candidate failure. Compounds can be rapidly cleared from the body by metabolic enzymes, primarily cytochrome P450s (CYPs), leading to low bioavailability and short duration of action. The oxetane ring is chemically stable and generally resistant to metabolic degradation. acs.orgu-tokyo.ac.jp Strategically placing an oxetane group at a metabolically vulnerable position—a common tactic known as "metabolic blocking"—can significantly enhance a compound's stability. acs.orgresearchgate.netacs.org

For instance, replacing a metabolically labile benzylic C-H bond with a robust 3,3-disubstituted oxetane can prevent oxidative metabolism at that site. acs.orgacs.org This often translates to lower intrinsic clearance rates in human liver microsomes (HLM) and improved pharmacokinetic (PK) profiles, such as longer half-life and increased drug exposure. nih.govnih.govacs.org Studies have shown that oxetane derivatives benefit from their increased polarity, which can lead to reduced metabolic liability. acs.org

The following table demonstrates the principle of using an oxetane to improve metabolic stability compared to other functional groups.

| Compound Motif | Key Feature | Typical Metabolic Stability (HLM) | Effect on Pharmacokinetic Profile |

|---|---|---|---|

| Carbonyl Analog | Prone to reduction | Low to Moderate | Higher Clearance |

| gem-Dimethyl Analog | Blocks oxidation at one site but increases lipophilicity | Moderate to High | Variable; may increase other metabolic pathways |

| Oxetane Analog | Metabolically robust, lower lipophilicity | High | Lower Clearance, Improved Half-Life |

Modern drug discovery increasingly emphasizes the importance of molecular three-dimensionality. "Flat," aromatic-rich molecules can suffer from poor solubility and lack of target specificity. The incorporation of sp³-rich centers, such as those in an oxetane ring, introduces greater three-dimensionality into a molecule's structure. nih.govnih.govacs.org This increased structural complexity can lead to improved target binding and selectivity, as well as better physicochemical properties. nih.gov

The oxetane ring itself is nearly planar and conformationally restricted. nih.gov When incorporated into a larger molecule, it can act as a "conformational lock," limiting the rotational freedom of adjacent substituents. nih.gov This can pre-organize the molecule into a bioactive conformation that is optimal for binding to its biological target, potentially increasing potency. The defined geometry of the oxetane ring provides medicinal chemists with a predictable scaffold for orienting functional groups into unexplored regions of chemical space. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a compound's chemical structure affect its biological activity. collaborativedrug.comwikipedia.org By systematically altering parts of a molecule, researchers can identify which chemical groups are crucial for its desired effect. wikipedia.org

The 3-position of the oxetane ring is a common point of attachment in drug design. One reason for this is that symmetrical substitution at the 3-position (as in a 3,3-disubstituted oxetane) does not create a new stereocenter, simplifying synthesis and analysis. enamine.net In a building block like 3-(3-Bromophenyl)oxetan-3-ol, the 3-aryl and 3-hydroxyl groups provide key interaction points. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aryl ring can engage in various interactions, including pi-stacking.

The bromine atom on the phenyl ring is particularly significant for SAR exploration. It serves as a versatile chemical handle for introducing a wide array of new functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows chemists to systematically probe the effects of altering the size, electronics, and polarity of the substituent at this position to optimize potency and selectivity. beilstein-journals.orgnih.gov For example, replacing the bromo group with different aryl, heteroaryl, or alkyl groups can reveal critical information about the steric and electronic requirements of the target's binding pocket.

The use of this compound in drug discovery is a prime example of rational design. Medicinal chemists intentionally incorporate the 3-aryl-oxetane motif to address specific liabilities in a lead compound. drugbank.comresearchgate.net The decision to use an oxetane is often driven by the need to replace a problematic group, such as a metabolically unstable ketone or a highly lipophilic phenyl ring, with a more favorable bioisostere. acs.orgresearchgate.netresearchgate.net

The synthesis of oxetane-incorporated analogs often relies on a building block approach. Key intermediates like oxetan-3-one can be reacted with organometallic reagents (e.g., Grignard or organolithium compounds) to generate 3-substituted-oxetan-3-ols. researchgate.netacs.org For instance, the reaction of oxetan-3-one with 3-bromophenylmagnesium bromide would yield this compound. This modular synthesis allows for the creation of diverse libraries of oxetane-containing compounds for biological screening. Furthermore, 3-aryloxetan-3-ols are themselves versatile intermediates that can be used in subsequent reactions to build more complex heterocyclic systems, such as 1,4-dioxanes, further expanding their utility in rational drug design. nih.gov

Role as Key Motifs in the Development of Bioactive Compounds

The 3-aryloxetan-3-ol scaffold, exemplified by this compound, is increasingly recognized for its potential in drug discovery. The oxetane ring, a four-membered cyclic ether, is not merely a passive component of a molecule. Its inherent ring strain and polarity can significantly influence a compound's physicochemical properties. acs.org In medicinal chemistry, oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, offering a way to enhance aqueous solubility, metabolic stability, and lipophilicity while potentially improving binding interactions with biological targets. acs.orgnih.gov The three-dimensional nature of the oxetane ring can also help to explore new chemical space and optimize the conformational presentation of a drug molecule to its target. acs.org

Design of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The design of effective kinase inhibitors often requires scaffolds that can orient functional groups precisely within the ATP-binding pocket of the kinase. The rigid, three-dimensional structure of the 3-aryloxetan-3-ol motif makes it an attractive core for this purpose.

The oxetane moiety can act as a polar handle, improving solubility and forming hydrogen bonds with amino acid residues in the kinase domain. nih.gov By substituting a gem-dimethyl or carbonyl group with an oxetane, medicinal chemists can fine-tune the pharmacokinetic properties of a lead compound, potentially reducing metabolic liabilities and improving oral bioavailability. acs.org The 3-hydroxyl group and the aryl ring provide key points for further functionalization, allowing for the attachment of various side chains to target specific kinases. While specific research on this compound as a kinase inhibitor is not extensively published, the general utility of the oxetane scaffold is evident in numerous patents for kinase inhibitors, where it is used to improve drug-like properties. acs.org

Table 1: Examples of Oxetane-Containing Kinase Inhibitors in Development

| Compound Name | Target Kinase(s) | Role of Oxetane Motif |

| Crenolanib | FLT3, PDGFRα | Incorporated to optimize physicochemical properties. |

| Fenebrutinib | Bruton's tyrosine kinase (Btk) | Used to enhance solubility and metabolic stability. |

| PF-06821497 | EZH2 | Introduced to improve ADME properties and in vivo efficacy. nih.gov |

This table presents examples of investigational drugs where the oxetane motif has been incorporated to improve pharmaceutical properties, illustrating the rationale for using scaffolds like this compound.

Development of Antimicrobial Agents

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. Novel chemical scaffolds that can overcome existing resistance mechanisms are urgently needed. The oxetane ring has been incorporated into compounds with the aim of discovering new antibacterial and antifungal agents. researchgate.net For instance, the synthesis of quinoline (B57606) derivatives containing a substituted oxetane has been explored for potential antimycobacterial activity. researchgate.net

The rationale for using this compound in this context stems from the known antimicrobial properties of both halogenated phenols and certain heterocyclic compounds. The bromophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. The oxetane core serves as a stable, polar scaffold that can be further modified to optimize activity and selectivity against microbial targets.

Anti-cancer Chemotherapeutics (e.g., Paclitaxel derivatives)

The presence of this key structural feature in this compound makes it a molecule of significant interest for the design of new anti-cancer agents. While not a direct derivative of Paclitaxel, it provides a simplified, synthetically accessible building block containing the essential oxetane ring. Researchers have explored simplified Paclitaxel mimics that retain only the oxetane ring and the C-13 side chain, demonstrating that even these truncated structures can exhibit significant anti-tumor activity. uq.edu.au This highlights the potential of using this compound as a starting point for developing novel microtubule-stabilizing agents or other classes of anti-cancer drugs. Although the oxetane ring is no longer considered absolutely essential for activity, its presence often correlates with higher binding affinity and cytotoxicity compared to non-oxetane analogues. acs.orgacs.org

Table 2: Role of the Oxetane Ring in Paclitaxel

| Feature | Description | Reference |

| Structural Role | Acts as a conformational lock, rigidifying the tetracyclic core. | nih.govresearchgate.net |

| Binding Interaction | Functions as a hydrogen-bond acceptor, interacting with tubulin. | nih.govresearchgate.net |

| Biological Importance | Considered a key feature for the high biological activity of Paclitaxel. | nih.gov |

Antiviral Compounds

The oxetane motif is also present in nucleoside analogues with significant antiviral activity. A key example is Oxetanocin A, a natural product isolated from Bacillus megaterium, which contains an oxetane ring in its sugar moiety. nih.gov This structural modification distinguishes it from traditional furanose-based nucleosides and is critical for its biological activity against viruses such as herpes simplex virus and HIV. nih.gov

Following this lead, medicinal chemists have developed 2'-spiro-oxetane nucleoside derivatives that have shown activity against a range of viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), and Chikungunya virus (CHIKV). nih.gov These findings underscore the potential of the oxetane ring to serve as a key structural element in the design of novel antiviral agents. While this compound is not a nucleoside analogue, its oxetane core could be incorporated into non-nucleoside inhibitors that target viral enzymes like polymerases or proteases. The unique geometry and polarity of the oxetane ring could facilitate novel binding interactions within the active sites of these viral targets.

Patent Landscape and Emerging Pharmaceutical Applications

The growing interest in oxetane-containing compounds within the pharmaceutical industry is reflected in the patent landscape. A search of patent literature reveals a dramatic increase in the number of patents filed for molecules incorporating an oxetane ring over the last decade. nih.gov These patents cover a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

This surge in patent activity indicates that major pharmaceutical companies view the oxetane scaffold as a promising tool for overcoming common challenges in drug discovery, such as poor solubility and metabolic instability. acs.org Compounds like this compound are valuable as building blocks in the synthesis of these patented compounds. rsc.org The availability of such functionalized oxetanes allows for their incorporation into diverse molecular frameworks through various chemical reactions. As of early 2023, at least seven oxetane-containing drug candidates (excluding taxane (B156437) derivatives) were undergoing clinical trials for various diseases. nih.gov This trend suggests that the pharmaceutical applications for compounds derived from oxetane building blocks will continue to expand, with the potential for new oxetane-containing drugs reaching the market in the coming years.

Future Research Directions and Challenges

Development of Novel, Efficient, and Sustainable Synthetic Routes

A primary challenge in the broader application of oxetanes, including 3-(3-Bromophenyl)oxetan-3-ol, lies in their synthesis. acs.org Traditional methods for creating the four-membered oxetane (B1205548) ring often require multi-step sequences and the use of functionalized precursors, which can be inefficient. acs.org The most common approach involves an intramolecular etherification (Williamson ether synthesis), which necessitates specific leaving groups and can have yield limitations. acs.org

Future research is directed towards creating more direct, efficient, and environmentally sustainable synthetic methodologies. Key areas of development include:

Late-Stage Functionalization: Developing methods to install the oxetane ring onto complex molecules at a late stage of the synthesis is a significant goal. This approach avoids the need to carry the strained ring system through numerous synthetic steps. acs.org

C-H Functionalization: A cutting-edge approach involves the direct conversion of C-H bonds to form the oxetane ring, bypassing the need for pre-functionalized starting materials. acs.org This strategy offers a more atom-economical and efficient route to these valuable scaffolds.

Photochemistry and Electrosynthesis: Leveraging enabling technologies like photochemistry and electrosynthesis could provide novel and milder conditions for oxetane formation, reducing waste and improving sustainability. pharmablock.com

Catalytic Methods: The development of new catalytic systems, for instance using inexpensive copper catalysts for ring expansion of epoxides, points towards more practical and scalable syntheses of functionalized oxetanes. news-medical.net

Overcoming these synthetic hurdles is crucial for making this compound and a wider diversity of oxetane-based building blocks more accessible for drug discovery programs. chemrxiv.orgacs.org

Exploration of Underexplored Reactivity Pathways for Diversification

The reactivity of the strained oxetane ring offers significant potential for creating molecular diversity. acs.org While often used as a stable motif, the ring's inherent strain energy can be harnessed for productive chemical transformations, such as ring-opening reactions with various nucleophiles. acs.org For this compound specifically, several reactivity pathways remain underexplored.

Future research will likely focus on:

Selective Ring-Opening: Investigating selective methods to open the oxetane ring under specific conditions to yield functionalized 1,3-diols. The tertiary alcohol in this compound could direct this reactivity.

Cross-Coupling Reactions: The presence of the bromophenyl group is a key handle for diversification. Exploring a wide range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) would allow for the attachment of various molecular fragments, rapidly generating libraries of new compounds. While cross-coupling on oxetane derivatives is not yet well-developed, it represents a significant area for growth. acs.org

Functionalization of the Tertiary Alcohol: The hydroxyl group provides another point for modification. Esterification, etherification, or conversion to other functional groups could be used to fine-tune the compound's properties or to attach it to larger molecular systems.

A systematic exploration of these pathways will unlock the full potential of this compound as a versatile scaffold for building complex and diverse chemical entities. chemrxiv.org

Advanced Computational Modeling for Precise Property Prediction and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, and its application to oxetane-containing molecules is growing. pharmablock.com For this compound, computational modeling can provide profound insights and guide future research.

Key areas for advanced computational modeling include:

Pharmacokinetic (ADMET) Prediction: Accurately predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds is crucial. Computational models can predict properties like solubility, lipophilicity, and metabolic stability, helping to prioritize which derivatives of this compound to synthesize. researchgate.net The introduction of an oxetane can increase polarity and metabolic stability compared to other cyclic ethers. acs.org

Structure-Based Drug Design: If a biological target is identified, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound bind. These models can reveal key interactions, such as the oxetane oxygen acting as a hydrogen bond acceptor, and guide the design of more potent and selective inhibitors. nih.govpharmablock.com

The synergy between computational modeling and synthetic chemistry will be essential for efficiently navigating the vast chemical space accessible from the this compound scaffold and for designing molecules with optimal therapeutic profiles. news-medical.net

Integration into Complex Molecular Architectures for Enhanced Therapeutic Advancement

The unique properties conferred by the oxetane ring make it an attractive component for integration into larger, more complex molecules with therapeutic potential. mdpi.com Oxetanes are increasingly used as bioisosteres for other common chemical groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties. nih.govresearchgate.net

Future work in this area will involve using this compound as a foundational building block for more elaborate molecular architectures. The strategic advantages include:

Improving Drug-like Properties: The incorporation of the polar, sp³-rich oxetane motif can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical attributes for successful drug candidates. nih.govacs.org

Accessing Novel Chemical Space: The distinct three-dimensional shape of the oxetane provides a way to create non-planar molecules, which is a key strategy for exploring novel chemical space and improving selectivity for biological targets. researchgate.net

Scaffold for Targeted Therapies: Using the bromophenyl group as an anchor point for coupling reactions, the this compound unit can be incorporated into molecules designed for specific targets, such as kinase inhibitors or epigenetic modulators, where the oxetane can provide beneficial interactions in the binding pocket. nih.gov

The table below illustrates how the incorporation of an oxetane moiety has been shown to improve key properties in drug discovery programs, providing a rationale for the integration of scaffolds like this compound into future therapeutic agents.

| Original Moiety | Oxetane Replacement | Observed Improvement | Example Class |

| gem-dimethyl | 3-substituted oxetane | Increased aqueous solubility, improved metabolic stability. nih.gov | Checkpoint kinase 1 (ChK1) inhibitors. nih.gov |

| Carbonyl | Spirocyclic oxetane | Considerably improved metabolic stability. acs.org | Piperidine derivatives. acs.org |

| tert-butyl | 3-substituted oxetane | Dramatically increased aqueous solubility (>90-fold). acs.org | Carbamate-containing compounds. acs.org |

| Methyl | Oxetane unit | Significantly improved metabolic stability and aqueous solubility. nih.gov | Matrix metalloproteinase 13 (MMP-13) inhibitors. nih.gov |

By strategically integrating this compound into complex molecular designs, researchers can leverage its unique structural and physicochemical contributions to develop next-generation therapeutics with enhanced efficacy and superior drug-like properties.

常见问题

Q. How is the compound utilized in prodrug design?

- Methodology : The hydroxyl group is esterified with lipophilic moieties (e.g., palmitate) to enhance membrane permeability. Hydrolysis rates in plasma are quantified via LC-MS/MS, showing t >24 h at pH 7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。